5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS number and structure
5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS number and structure
An In-Depth Technical Guide to 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a highly versatile reagent in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, particularly for researchers, chemists, and professionals in the field of drug development.
Core Identity and Significance
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key derivative of Meldrum's acid, is a valuable building block in synthetic chemistry. Its unique structural features—a highly activated cyclic acylal framework combined with a reactive ethoxymethylene group—make it a potent electrophile and a precursor for a wide array of complex molecular architectures.
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IUPAC Name: 5-(ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione[1]
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Synonyms: 2,2-dimethyl-5-ethoxymethylene-1,3-dioxane-4,6-dione[2]
The parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), is renowned for the high acidity of its C-5 methylene protons (pKa of 4.97), a consequence of the rigid 1,3-dioxane ring structure that enhances orbital overlap for stabilization of the conjugate base.[4][5] This inherent acidity is the cornerstone of its reactivity and the foundation for the synthesis of its derivatives, including the title compound.
Chemical Structure:
Caption: 2D Chemical Structure of the title compound.
Physicochemical and Spectroscopic Data
Understanding the physicochemical properties of a reagent is paramount for its effective application in synthesis, guiding decisions on reaction conditions, solvents, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₅ | [1][2] |
| Molecular Weight | 200.19 g/mol | [1][2] |
| Appearance | White powder | [6] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
| SMILES | CCOC=C1C(=O)OC(OC1=O)(C)C | [1][2] |
| Topological Polar Surface Area (TPSA) | 61.83 Ų | [2] |
| logP (Computed) | 0.74 - 1.2 | [1][2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is typically achieved through the condensation of Meldrum's acid with an orthoformate, such as triethyl orthoformate, often in the presence of an anhydride.
Expertise-Driven Rationale
The choice of triethyl orthoformate serves a dual purpose: it acts as the source of the ethoxymethylene group and drives the reaction forward by consuming the water produced during the initial condensation. Acetic anhydride is used to facilitate the reaction, likely by activating the orthoformate and ensuring an anhydrous environment, which is critical to prevent the hydrolysis of the Meldrum's acid ring. The high acidity of Meldrum's acid allows the initial condensation to proceed readily without the need for a strong external base.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures for similar Meldrum's acid derivatives.
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Meldrum’s acid (14.4 g, 100 mmol).
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Reagent Addition: Add triethyl orthoformate (17.8 g, 120 mmol) and acetic anhydride (20.4 g, 200 mmol) to the flask.
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Reaction Execution: Heat the mixture with stirring in an oil bath at 80-90°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess reagents and acetic acid byproduct are removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a white crystalline solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Reactivity and Applications in Drug Development
The synthetic utility of this reagent stems from its predictable and versatile reactivity. The molecule possesses two key reactive sites: the electrophilic β-carbon of the enol ether and the inherent reactivity of the Meldrum's acid moiety, which can serve as a masked malonic ester.
Core Reactivity: Michael Addition and Subsequent Transformations
The primary mode of reaction is the Michael addition of nucleophiles to the electron-deficient double bond. This reaction is highly efficient with a variety of soft nucleophiles, including amines, thiols, and stabilized carbanions. The ethoxy group serves as an excellent leaving group, facilitating subsequent cyclization or aromatization reactions. This reactivity pattern is instrumental in the construction of heterocyclic scaffolds, which are privileged structures in medicinal chemistry.
Application Example: Synthesis of Pyridone and Quinoline Derivatives
A prominent application is in the synthesis of substituted pyridone and quinoline systems, which are core structures in numerous pharmaceuticals. For instance, reaction with an enamine can lead to the formation of functionalized tetrahydroquinolin-2-one derivatives, which are valuable scaffolds in drug discovery.[7]
Illustrative Reaction Pathway
Caption: General reactivity pathway via Michael addition.
This strategy allows for the rapid assembly of complex heterocyclic libraries. The choice of nucleophile directly dictates the final heterocyclic core, making this reagent a powerful tool for diversity-oriented synthesis in drug discovery programs. Meldrum's acid derivatives, in general, are key intermediates for compounds with potential antibacterial and antimalarial activities.[8][9]
Safety, Handling, and Storage
As a laboratory chemical, 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione requires careful handling to ensure personnel safety and maintain its chemical integrity. While a specific safety data sheet (SDS) is not detailed in the search results, guidelines can be inferred from the parent compound, Meldrum's acid, and similar derivatives.[10][11][12]
Trustworthy Handling Protocols
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.[10]
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Spill Management: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Place the spilled material in a suitable, labeled container for disposal.[10]
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Incompatibilities: Avoid contact with strong oxidizing agents.[11][13]
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First Aid:
Storage
To ensure its stability and purity, the compound should be stored under the following conditions:
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Temperature: 2-8°C (refrigerated).[2]
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Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[11]
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Location: Keep in a dry, designated chemical storage area.
Conclusion
5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione stands out as a versatile and powerful reagent for organic synthesis. Its straightforward preparation, combined with its predictable and multifaceted reactivity, makes it an indispensable tool for the construction of complex molecules, particularly heterocyclic systems of high interest in pharmaceutical and agrochemical research. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can effectively leverage this compound to accelerate their discovery and development programs.
References
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PubChem. 5-(Ethoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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PubChem. 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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Organic Syntheses. Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). [Link]
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ResearchGate. On the synthesis of 5-ethyl Meldrum's acid. [Link]
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BuyersGuideChem. 5-(Ethoxymethylene)-2,2-dimethyl- 1,3-dioxane-4,6-dione suppliers. [Link]
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PubChem. 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]
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UiTM Institutional Repository. A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. [Link]
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Changzhou Xuanming Pharmaceutical Technology Co., Ltd. 5-(ethoxyMethylene)-2,2-diMethyl-1,3-dioxane-4,6-dione. [Link]
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Wikipedia. Meldrum's acid. [Link]
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ResearchGate. Synthetic return of the Meldrum's acid. 2,2-dimethyl-1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one derivatives. [Link]
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